[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone
Overview
Description
1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone is a complex organic compound characterized by its unique structure, which includes a naphthalene core fused with two furan rings and four ketone groups.
Preparation Methods
The synthesis of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of naphthalene derivatives with furan derivatives in the presence of strong acids or bases can lead to the formation of the desired tetrone structure . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and specific temperature and pressure settings .
Chemical Reactions Analysis
Scientific Research Applications
1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone has several scientific research applications:
Organic Electronics: Due to its stable structure and electronic properties, this compound is used in the development of organic semiconductors and photovoltaic materials.
Materials Science: It is utilized in the synthesis of high-performance polymers and advanced materials with specific mechanical and thermal properties.
Biological Studies: Researchers explore its potential as a bioactive molecule, investigating its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone involves its interaction with molecular targets through its functional groups. The ketone groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The naphthalene and furan rings contribute to the compound’s stability and ability to interact with various molecular structures .
Comparison with Similar Compounds
1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone can be compared with similar compounds such as:
1H,3H-Anthra[2,3-c6,7-c’]difuran-1,3,7,9-tetrone: This compound has an anthracene core instead of a naphthalene core, leading to different electronic and structural properties.
2,3,6,7-Naphthalenetetracarboxylic 2,36,7-Dianhydride: This compound lacks the furan rings and has different reactivity and applications.
Hexahydro-1H,3H-benzo[1,2-c4,5-c’]difuran-1,3,5,7-tetrone: This compound has a benzo core and is used in different industrial applications.
These comparisons highlight the unique structure and properties of 1H,3H-Naphtho[2,3-c:6,7-c’]difuran-1,3,6,8-tetrone, making it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
[2]benzofuro[5,6-f][2]benzofuran-1,3,6,8-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4O6/c15-11-7-1-5-2-9-10(14(18)20-13(9)17)4-6(5)3-8(7)12(16)19-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXHNWKMSFJET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C3C(=CC2=CC4=C1C(=O)OC4=O)C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436960 | |
Record name | 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3711-01-1 | |
Record name | 1H,3H-Naphtho[2,3-c:6,7-c']difuran-1,3,6,8-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,6,7-Naphthalenetetracarboxylic 2,3:6,7-Dianhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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